molecular formula C9H6ClN3 B1590742 3-Chloro-6-(pyridin-4-yl)pyridazine CAS No. 79472-17-6

3-Chloro-6-(pyridin-4-yl)pyridazine

Cat. No.: B1590742
CAS No.: 79472-17-6
M. Wt: 191.62 g/mol
InChI Key: ZFKNPROCZUOLMY-UHFFFAOYSA-N
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Description

3-Chloro-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and a pyridin-4-yl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(pyridin-4-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-bromopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridazines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridazines, depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides of the pyridazine ring.

    Reduction Reactions: Products include dihydropyridazines.

Scientific Research Applications

3-Chloro-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(pyridin-3-yl)pyridazine
  • 3-Chloro-6-(pyridin-2-yl)pyridazine
  • 6-(Pyridin-4-yl)pyridazine

Uniqueness

3-Chloro-6-(pyridin-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity profiles .

Properties

IUPAC Name

3-chloro-6-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKNPROCZUOLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516727
Record name 3-Chloro-6-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79472-17-6
Record name 3-Chloro-6-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

75.6 g 6-Pyridin-4-yl-2H-pyridazin-3-one is added in small portions to 234.5 g phosphorus oxychloride and the resulting mixture is stirred for 1 h at 100° C. Diluting into ice cold water, adjusting the pH 7 with aqueous sodium hydroxide and extraction with dichloromethane yielded 54 g 3-Chloro-6-pyridin-4-yl-pyridazine which is used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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